5-Bromo-2,3-bis(methoxymethoxy)pyridine

Description

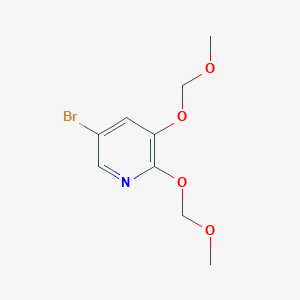

5-Bromo-2,3-bis(methoxymethoxy)pyridine is a brominated pyridine derivative featuring two methoxymethoxy (-OCH2OCH3) protecting groups at positions 2 and 3, and a bromine atom at position 3. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of mitochondrial Complex II inhibitors such as atpenin A5 derivatives . The methoxymethoxy groups enhance solubility and stability during multi-step reactions, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Properties

Molecular Formula |

C9H12BrNO4 |

|---|---|

Molecular Weight |

278.10 g/mol |

IUPAC Name |

5-bromo-2,3-bis(methoxymethoxy)pyridine |

InChI |

InChI=1S/C9H12BrNO4/c1-12-5-14-8-3-7(10)4-11-9(8)15-6-13-2/h3-4H,5-6H2,1-2H3 |

InChI Key |

SBLYHXHQCJSLKQ-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(N=CC(=C1)Br)OCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent groups at positions 2, 3, and 5, influencing their reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Stability and Handling Considerations

- Methoxymethoxy Protection : Enhances stability during storage and reactions compared to hydroxyl-protected analogs.

Research Findings and Data Highlights

- Synthetic Efficiency : The target compound is synthesized via sequential lithiation and aldehyde trapping, achieving moderate to high yields (60–85%) .

- Cost Factors : 5-Bromo-2,3-dimethoxypyridine is priced at $400/g, reflecting its demand in pharmaceutical research, while chloro-substituted analogs are cheaper due to simpler synthesis .

- Thermodynamic Data: Limited for the target compound, but analogs like 5-Bromo-2-methoxypyridine have documented boiling points (195°C) and densities (1.56 g/cm³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.